molecular formula C16H27N3O2S B7527937 N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide

Katalognummer B7527937
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: PZWUPUPDDGNABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide, also known as BQ-123, is a selective endothelin receptor antagonist. It was first synthesized in the 1990s and has since been used extensively in scientific research.

Wirkmechanismus

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide selectively blocks the endothelin type A receptor (ETA), which is responsible for vasoconstriction, cell proliferation, and inflammation. By blocking ETA, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide can reduce blood pressure, improve cardiac function, and inhibit tumor growth. N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide does not affect the endothelin type B receptor (ETB), which is responsible for vasodilation and clearance of endothelin from the circulation.
Biochemical and Physiological Effects:
N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has been shown to have several biochemical and physiological effects in various animal models and human studies. These include:
- Reduction of blood pressure and improvement of cardiac function in patients with heart failure and hypertension.
- Inhibition of tumor growth and metastasis in various cancer models.
- Attenuation of inflammation and oxidative stress in animal models of sepsis, acute lung injury, and diabetic nephropathy.
- Improvement of endothelial function and vascular remodeling in animal models of pulmonary hypertension and atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide has several advantages for lab experiments, including its high selectivity for ETA, its stable chemical structure, and its availability from commercial sources. However, N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide and endothelin receptors. These include:
- Development of more selective and potent ETA antagonists for clinical use.
- Investigation of the role of ETB receptors in various physiological and pathological conditions.
- Exploration of the crosstalk between endothelin receptors and other signaling pathways, such as the renin-angiotensin system and the nitric oxide pathway.
- Identification of biomarkers for predicting the response to ETA antagonists in different patient populations.
- Evaluation of the long-term safety and efficacy of ETA antagonists in clinical trials.

Synthesemethoden

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is synthesized by reacting N-tert-butyloxycarbonyl-L-phenylalanine with 1,2-diaminobutane in the presence of dicyclohexylcarbodiimide. The resulting intermediate is then reacted with ethanesulfonyl chloride to form N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide is primarily used in scientific research to study the role of endothelin receptors in various physiological and pathological conditions. Endothelin is a peptide that plays a key role in regulating blood pressure, vascular tone, and inflammation. Endothelin receptors are expressed in various tissues and organs, and their activation has been implicated in the pathogenesis of several diseases, including hypertension, heart failure, pulmonary hypertension, and cancer.

Eigenschaften

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-3-22(20,21)17-15(2)9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWUPUPDDGNABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)CCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.